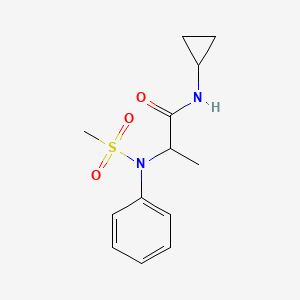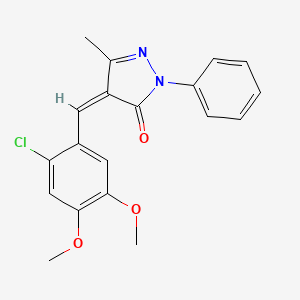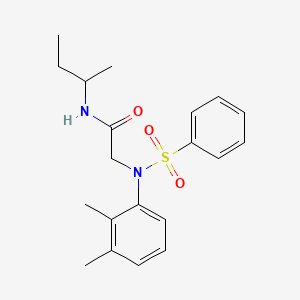
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride
描述
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride, also known as PD-168077, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzodioxine derivatives, which are known for their diverse pharmacological activities. PD-168077 has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride exerts its pharmacological effects by selectively binding to the GABA-B receptor, which is a member of the G-protein-coupled receptor family. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for drug development. This compound acts as a positive allosteric modulator of the GABA-B receptor, enhancing its activity and leading to the downstream effects of decreased neuronal excitability and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce pain sensitivity by inhibiting the release of substance P, a neuropeptide that is involved in pain signaling. Additionally, this compound has been found to have anxiolytic effects by enhancing GABAergic neurotransmission in the amygdala, a brain region that is involved in the regulation of anxiety and fear.
实验室实验的优点和局限性
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride has several advantages for use in lab experiments. It has high selectivity and affinity for the GABA-B receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound is also relatively stable and easy to handle, making it a convenient compound for use in in vitro and in vivo experiments. However, there are also limitations to the use of this compound in lab experiments. Its low solubility in water can make it difficult to administer in certain experimental settings, and its effects can be influenced by factors such as pH and temperature.
未来方向
There are several future directions for research on 3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride. One area of interest is the development of more potent and selective GABA-B receptor modulators based on the structure of this compound. Another potential direction is the investigation of the effects of this compound in different animal models of disease, such as models of neuropathic pain or anxiety disorders. Additionally, the potential use of this compound in combination with other drugs for the treatment of various conditions should be explored. Finally, further research is needed to elucidate the long-term effects and safety profile of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more potent and selective GABA-B receptor modulators based on its structure.
科学研究应用
3-pyridinyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety disorders, and inflammatory diseases. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4.ClH/c16-14(19-11-2-1-5-15-9-11)10-3-4-12-13(8-10)18-7-6-17-12;/h1-5,8-9H,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAKTEMSWFHMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]](/img/structure/B3970295.png)
![6-(3-bromobenzylidene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3970297.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)



![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)
